4-Chloro-2-propylquinoline hydrochloride

Description

BenchChem offers high-quality 4-Chloro-2-propylquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propylquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1204810-20-7 |

|---|---|

Molecular Formula |

C12H13Cl2N |

Molecular Weight |

242.143 |

IUPAC Name |

4-chloro-2-propylquinoline;hydrochloride |

InChI |

InChI=1S/C12H12ClN.ClH/c1-2-5-9-8-11(13)10-6-3-4-7-12(10)14-9;/h3-4,6-8H,2,5H2,1H3;1H |

InChI Key |

LTUGXDNSAAUTKN-UHFFFAOYSA-N |

SMILES |

CCCC1=NC2=CC=CC=C2C(=C1)Cl.Cl |

Synonyms |

4-Chloro-2-propylquinoline hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-propylquinoline Hydrochloride: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Structure

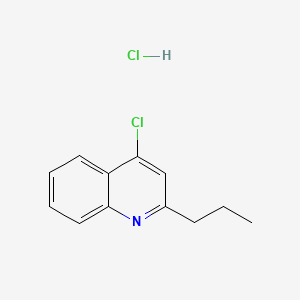

4-Chloro-2-propylquinoline is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyridine ring. In this specific molecule, a chlorine atom is substituted at the 4-position, and a propyl group is at the 2-position. The hydrochloride salt is formed by the protonation of the basic nitrogen atom in the quinoline ring by hydrochloric acid.

Chemical Structure:

Caption: 2D structure of 4-Chloro-2-propylquinoline.

Physicochemical Properties

The exact physicochemical properties of 4-Chloro-2-propylquinoline are not extensively documented. However, we can infer its properties based on structurally similar compounds like 4-chloroquinoline and other 2-alkyl-4-chloroquinolines. The hydrochloride salt would exhibit higher water solubility and a higher melting point compared to the free base.

| Property | Predicted Value | Rationale/Source |

| Molecular Formula | C₁₂H₁₂ClN | Based on structure |

| Molecular Weight | 205.68 g/mol | Calculated from formula |

| Appearance | Likely a pale yellow to brown solid or oil | Analogy to 4-chloroquinoline[1] |

| Melting Point | Expected to be a low-melting solid or liquid | Analogy to 4-chloroquinoline (28-31 °C)[2] |

| Boiling Point | > 250 °C | Analogy to 4-chloroquinoline (260-261 °C) |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, chloroform, DMSO) | General property of quinoline derivatives |

| pKa (of conjugate acid) | ~3-4 | The electron-withdrawing chlorine at position 4 reduces the basicity of the quinoline nitrogen. |

Synthesis of 4-Chloro-2-propylquinoline

The synthesis of 4-chloroquinolines is a well-established area of organic chemistry. A common and reliable method involves the cyclization of an appropriate aniline derivative to form a 4-hydroxyquinoline, followed by chlorination. The Gould-Jacobs reaction is a classic approach for the initial cyclization.[3][4]

Synthetic Pathway Overview

Caption: General synthetic scheme for 4-Chloro-2-propylquinoline hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Hydroxy-2-propylquinoline (Gould-Jacobs Reaction)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline and diethyl 2-(1-oxobutyl)malonate.

-

Condensation: Heat the mixture, typically at 100-150 °C, to facilitate the condensation reaction and elimination of ethanol, forming the anilinomethylenemalonate intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Increase the temperature to around 250 °C. This high temperature induces a thermal cyclization to form the 4-hydroxy-2-propylquinoline. This step is often carried out in a high-boiling solvent like diphenyl ether.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The crude product is then collected by filtration, washed, and can be purified by recrystallization.

Step 2: Chlorination to 4-Chloro-2-propylquinoline

-

Reaction Setup: In a fume hood, suspend the dried 4-hydroxy-2-propylquinoline in phosphorus oxychloride (POCl₃). This reaction is exothermic and releases HCl gas, so appropriate safety precautions are essential.

-

Reaction: Gently heat the mixture to reflux (around 110 °C) for several hours. The progress of the chlorination can be monitored by TLC.

-

Quenching and Extraction: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. This will hydrolyze the excess POCl₃. The aqueous mixture is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9.[5] The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-chloro-2-propylquinoline. Further purification can be achieved by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the purified 4-chloro-2-propylquinoline in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Precipitation: Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in ether). The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to yield 4-Chloro-2-propylquinoline hydrochloride.

Potential Applications and Biological Relevance

While specific studies on 4-Chloro-2-propylquinoline are limited, the broader class of quinoline and 4-chloroquinoline derivatives exhibits a wide range of biological activities and applications.

-

Antimicrobial Agents: Many quinoline compounds are known for their antibacterial and antifungal properties.[6] The 4-chloroquinoline scaffold is a key component of the antimalarial drug chloroquine.[4] It is plausible that 4-Chloro-2-propylquinoline could exhibit activity against various pathogens. Some substituted 4-chloroquinolines have shown potent activity against Helicobacter pylori.[4]

-

Anticancer Research: The quinoline nucleus is a privileged structure in the design of anticancer agents.[5] Substituted 4-anilinoquinazolines, which can be synthesized from 4-chloroquinazoline precursors, have demonstrated promising antiproliferative properties.[7] The introduction of a chlorine atom can, in some cases, enhance the biological activity of a molecule.[7]

-

Chemical Intermediates: 4-Chloroquinolines are valuable intermediates in organic synthesis. The chlorine atom at the 4-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build more complex molecules.

Safety and Handling

Hazard Identification:

Based on the safety data for closely related compounds such as 4-chloroquinoline and 4-chloro-2-methylquinoline, 4-Chloro-2-propylquinoline hydrochloride should be handled with care.

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[1][8]

-

Irritation: Causes skin and serious eye irritation.[9] May cause respiratory irritation.[9]

-

Sensitization: May cause skin sensitization.[1]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Ensure eyewash stations and safety showers are readily available.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust or fumes. Wash thoroughly after handling.[8]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

4-Chloro-2-propylquinoline hydrochloride is a compound with significant potential in the fields of medicinal chemistry and synthetic organic chemistry. While detailed experimental data for this specific molecule is not abundant in the public domain, its synthesis can be reliably achieved through established methods for preparing 4-chloroquinolines. Its structural similarity to other biologically active quinolines suggests that it may possess interesting pharmacological properties worthy of further investigation. As with any chemical substance, proper safety precautions should be observed during its handling and use.

References

- Li, Y., et al. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 2014.

-

PubChem. Propyl 4-chloroquinoline-2-carboxylate. [Link]

-

PubChem. 4-Chloroquinoline. [Link]

-

ResearchGate. Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. [Link]

-

U.S. Environmental Protection Agency. 4-Chloro-2-(trichloromethyl)-6-(trifluoromethyl)quinoline Properties. [Link]

-

PubChem. 4-Chloro-2-phenylquinoline. [Link]

-

PubChemLite. 4-chloro-6-propylquinoline. [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of 4-chloro-2-phenylquinazoline. [Link]

-

Semantic Scholar. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

MDPI. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines. [Link]

-

Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]

-

Euro Chlor. Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]

-

ChemSynthesis. 4-butyl-6-chloro-2-phenylquinoline. [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. eurochlor.org [eurochlor.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

solubility of 4-Chloro-2-propylquinoline hydrochloride in organic solvents

This guide provides a comprehensive technical analysis of the solubility profile of 4-Chloro-2-propylquinoline hydrochloride , a critical intermediate in the synthesis of quinoline-based antimalarials and kinase inhibitors.

Executive Summary

4-Chloro-2-propylquinoline hydrochloride (C₁₂H₁₂ClN·HCl) is a substituted quinoline salt often encountered as a stable, yellow crystalline solid. Its solubility behavior is governed by the interplay between the hydrophobic propyl-quinoline core and the ionic hydrochloride moiety.

This guide establishes the solubility hierarchy necessary for process optimization:

-

High Solubility: Polar protic solvents (Methanol, Ethanol) and high-dielectric aprotic solvents (DMSO, DMF).

-

Moderate/Temperature-Dependent Solubility: Acetone, Ethyl Acetate (water-dependent).

-

Anti-Solvents (Precipitation): Diethyl ether, Hexane, Toluene.

Chemical Profile & Thermodynamic Framework

Structural Determinants of Solubility

The molecule features two competing domains that dictate its solvent affinity:

-

Lipophilic Domain: The 2-propyl group and the fused benzene ring increase

, promoting interaction with organic solvents like dichloromethane or ethyl acetate (in the free base form). -

Ionic Domain: The protonated nitrogen (

) and chloride counter-ion (

Thermodynamic Dissolution Model

The dissolution process is modeled by the Modified Apelblat Equation , which correlates mole fraction solubility (

Where:

- are empirical model parameters derived from experimental data.

-

Positive enthalpy (

) typically characterizes these salts, implying solubility increases with temperature.

Predicted Solubility Matrix

Based on structural analogs (e.g., 4-chloro-2-methylquinoline HCl, Chloroquine precursors).

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale |

| Polar Protic | Methanol (MeOH) | High (>100 mg/mL) | Strong H-bonding stabilizes the |

| Polar Protic | Ethanol (EtOH) | High (>50 mg/mL) | Good solvation, though slightly lower than MeOH due to the ethyl chain. Ideal for recrystallization. |

| Polar Aprotic | DMSO / DMF | Very High | High dipole moment effectively separates the ion pair. |

| Polar Aprotic | Acetone | Moderate | Soluble, but often requires heating. Solubility drops drastically if the solvent is anhydrous. |

| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Good for the free base, but the HCl salt often forms a suspension unless MeOH is added (e.g., 10% MeOH/DCM). |

| Non-Polar | Diethyl Ether / Hexane | Insoluble (<1 mg/mL) | Lack of polarity prevents disruption of the ionic crystal lattice. Used as anti-solvents . |

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Use this standard operating procedure (SOP) to generate precise numerical data for your specific batch.

Reagents: 4-Chloro-2-propylquinoline HCl (dried), HPLC-grade solvents. Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, Analytical balance.

-

Saturation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed glass vial.

-

Equilibration: Agitate at a fixed temperature (e.g., 25°C) for 24–48 hours.

-

Checkpoint: Ensure solid is still present. If fully dissolved, add more solid.

-

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-heated syringe filter (to prevent precipitation during cooling).

-

Quantification:

-

Evaporate a known volume (

) of filtrate to dryness in a tared vessel. -

Weigh the residue (

).

-

-

Calculation:

Protocol B: Recrystallization & Purification Workflow

This workflow exploits the solubility differential between Ethanol (solvent) and Diethyl Ether (anti-solvent).

Figure 1: Purification workflow utilizing the solubility differential between alcohols and ethers.

Thermodynamic Modeling & Data Analysis

To predict solubility at unmeasured temperatures, fit your experimental data to the van't Hoff Equation :

-

Plot:

(y-axis) vs. -

Slope:

(Enthalpy of dissolution). -

Intercept:

(Entropy of dissolution).

Interpretation:

-

Linear Plot: Indicates no phase change (polymorph transition) occurred in the temperature range.

-

Non-Linearity: Suggests a change in heat capacity (

), requiring the Apelblat model (see Section 2.2).

References

-

Synthesis & Isolation

- Title: Discovery of Plasmodium vivax N-Myristoyltransferase Inhibitors: Screening, Synthesis, and Structural Characteriz

- Source: Amazon AWS / Scientific Supplementary D

- Context: Describes the synthesis of ethyl 4-chloro-2-propylquinoline-3-carboxylate and salt form

-

Thermodynamic Modeling of Quinazolines

- Title: Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents.

- Source: CIBTech Journal of Pharmaceutical Sciences.

- Context: Establishes the Apelblat model as the standard for quinoline/quinazoline solubility analysis.

-

General Solubility of Quinoline Derivatives

Sources

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. prepchem.com [prepchem.com]

- 8. Quinoline - Wikipedia [en.wikipedia.org]

- 9. US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - Google Patents [patents.google.com]

- 10. 4-Hydrazino-2-propylquinoline hydrochloride Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 11. nupeg.ufrn.br [nupeg.ufrn.br]

- 12. cibtech.org [cibtech.org]

- 13. acs.figshare.com [acs.figshare.com]

The Privileged Scaffold: A Technical Guide to Quinoline-Based Compounds

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile and "privileged" structures in medicinal chemistry. From its isolation in the 19th century as the antimalarial quinine to its current role as the backbone for multi-kinase inhibitors in oncology, quinoline has evolved alongside modern drug discovery. This guide provides a technical deep-dive into the history, synthesis, and biological validation of quinoline derivatives, offering reproducible protocols and mechanistic insights for researchers.

Part 1: The Alkaloid Foundation (19th Century)

The history of quinoline is inextricably linked to the fight against malaria. While the Cinchona bark was used for centuries by indigenous peoples in Peru, the scientific isolation of its active principle marked the beginning of modern phytochemistry.

-

1820: Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated Quinine from Cinchona bark.[1] This established the quinoline ring as a bioactive core.

-

1834: Friedlieb Ferdinand Runge isolated the parent compound, quinoline, from coal tar, confirming it as a distinct chemical entity.

-

1880: The need for synthetic access to this scaffold led Zdenko Hans Skraup to develop the Skraup Synthesis , a method that remains a benchmark for constructing the quinoline ring from aniline and glycerol.

Visualization: The Evolutionary Timeline

The following diagram traces the lineage from natural product isolation to modern targeted therapies.[1]

Figure 1: The evolutionary timeline of quinoline discovery, moving from natural extraction to synthetic optimization for infectious disease and oncology.

Part 2: The Synthetic Boom & Mechanism of Action

The Antimalarial Era: Chloroquine

Discovered by Hans Andersag at Bayer in 1934 (originally named Resochin), Chloroquine was initially discarded due to perceived toxicity but was "rediscovered" during WWII.

-

Mechanism: Chloroquine accumulates in the acidic food vacuole of the malaria parasite (Plasmodium falciparum). It prevents the polymerization of toxic heme (released during hemoglobin digestion) into inert hemozoin. The accumulation of free heme lyses the parasite.

The Antibacterial Era: Fluoroquinolones

The discovery of Nalidixic acid (a naphthyridine isostere of quinoline) led to the development of fluoroquinolones like Ciprofloxacin.

-

Mechanism: These compounds inhibit bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[2][3] They do not just block the enzyme; they stabilize the cleaved DNA-enzyme complex , effectively turning the bacterium's own enzymes into DNA-damaging agents.

Figure 2: Mechanism of Action for Fluoroquinolones. The drug traps the enzyme on the DNA, preventing religation and causing lethal double-strand breaks.

Part 3: The Targeted Era (21st Century)

Modern medicinal chemistry utilizes the quinoline scaffold to target kinases involved in angiogenesis and tumor proliferation. The planar nature of quinoline allows it to fit snugly into the ATP-binding pocket of kinases.

Table 1: Key Quinoline-Based Kinase Inhibitors

| Drug Name | Target(s) | Indication | Structure Note |

| Bosutinib | BCR-ABL, SRC | CML (Chronic Myeloid Leukemia) | 4-anilinoquinoline-3-carbonitrile |

| Cabozantinib | VEGFR2, MET, RET | Renal Cell Carcinoma, HCC | Quinoline carboxamide |

| Lenvatinib | VEGFR1-3, FGFR1-4 | Thyroid Cancer, HCC | Quinoline carboxamide urea derivative |

Part 4: Technical Protocols

Chemical Synthesis: The Skraup Reaction

Objective: Synthesize the quinoline core from aniline.[4][5] Causality: This reaction utilizes glycerol as a precursor to acrolein (in situ generation via dehydration).[4][5] Nitrobenzene acts as the oxidant to convert the intermediate 1,2-dihydroquinoline into the aromatic quinoline.[4]

Safety Warning: This reaction is violently exothermic.[4] The addition of ferrous sulfate is a critical moderator.[5]

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Reagents: Add Aniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.1 mol), and Ferrous Sulfate (2 g).

-

Acid Addition: Cautiously add concentrated Sulfuric Acid (30 mL) dropwise with stirring. The mixture will become hot.

-

Heating: Heat the mixture on an oil bath to 135°C.

-

Critical Step: If the reaction begins to boil uncontrollably, remove the heat source immediately. The ferrous sulfate should dampen the "runaway" potential.

-

-

Reflux: Maintain reflux for 4 hours.

-

Workup: Cool the mixture, dilute with water, and steam distill to remove unreacted nitrobenzene.

-

Basification: Make the residue alkaline with 50% NaOH solution to liberate the quinoline free base.

-

Isolation: Steam distill again to collect the quinoline product. Extract the distillate with ether, dry over MgSO4, and concentrate.

Biological Assay: Heme Polymerization Inhibition (HPIA)

Objective: Validate antimalarial potential by mimicking the parasite's food vacuole. Self-Validation: The assay uses Chloroquine as a positive control; if Chloroquine does not show >90% inhibition, the assay conditions (pH or hematin quality) are invalid.

Protocol:

-

Substrate Prep: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH.

-

Incubation: In a 96-well plate, mix:

-

50 µL Hemin solution.

-

50 µL Test Compound (dissolved in DMSO, variable concentration).

-

100 µL Acetate Buffer (0.5 M, pH 5.0). Note: pH 5.0 mimics the vacuole acidity.

-

-

Reaction: Incubate at 37°C for 24 hours. Heme will spontaneously polymerize to hemozoin (beta-hematin) in the absence of inhibitors.

-

Quantification:

-

Centrifuge plates to pellet insoluble hemozoin.

-

Wash pellet with 2.5% SDS in bicarbonate buffer (removes free heme).

-

Dissolve pellet in 0.1 M NaOH.

-

Measure Absorbance at 405 nm.[6]

-

-

Calculation: Lower absorbance indicates higher inhibition (less hemozoin formed).

Part 5: Future Outlook - PROTACs

The future of quinoline lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are now conjugating established quinoline kinase inhibitors (like Cabozantinib) to E3 ligase ligands (like VHL or Cereblon).

-

Concept: Instead of just inhibiting the kinase (occupancy-driven), the PROTAC recruits the ubiquitin-proteasome system to degrade the protein entirely (event-driven).

-

Current Status: Cabozantinib-based PROTACs have shown efficacy in degrading c-Met in resistant breast cancer cell lines where the parent drug merely slowed growth.

References

-

Pelletier, P. J., & Caventou, J. B. (1820). Recherches chimiques sur les quinquinas. Annales de Chimie et de Physique.

-

Skraup, Z. H. (1880). Eine Synthese des Chinolins. Monatshefte für Chemie.

-

Andersag, H. (1946). Antimalarials; Resochin and Sontochin.[1] Chemical Abstracts (Original German patent 1934).

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

-

Egan, T. J., et al. (1994).[7] Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin.[7] FEBS Letters.

-

FDA Drug Approvals. (2015). Lenvatinib Prescribing Information.

-

Burbouliute, M., et al. (2022). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. Pharmaceutics.

Sources

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

Structural Elucidation of Novel 4-Chloroquinoline Derivatives: A Technical Guide

Topic: Structural Elucidation of Novel 4-Chloroquinoline Derivatives Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

Executive Summary

The 4-chloroquinoline scaffold is a linchpin in medicinal chemistry, serving as the primary intermediate for antimalarial (e.g., chloroquine), antiviral, and anticancer agents. However, the introduction of substituents on the benzenoid ring (positions 5–8) or the pyridyl ring (positions 2–3) often leads to complex regioisomeric mixtures.

This guide provides a rigorous, self-validating framework for the structural elucidation of these derivatives. Moving beyond basic spectral assignment, we focus on the causality of signal patterns —specifically how the chlorine atom at C-4 perturbs the electronic environment of the peri-protons (H-5) and the quaternary carbons, and how to definitively distinguish regioisomers using 2D NMR.

Synthetic Context & Impurity Profile

To understand the structure, one must understand the genesis of the molecule. The vast majority of 4-chloroquinolines are synthesized via the Gould-Jacobs reaction or the Conrad-Limpach synthesis , followed by chlorination.

-

Precursor: Substituted aniline + diethyl ethoxymethylene malonate (EMME) or

-keto esters. -

Cyclization: Thermal cyclization in diphenyl ether or polyphosphoric acid (PPA).

-

Chlorination: Treatment of the 4-quinolone intermediate with phosphorous oxychloride (

).

The Critical Pitfall (Regioisomerism): When a meta-substituted aniline is used, cyclization can occur at either of the two available ortho positions, yielding a mixture of 5-substituted and 7-substituted 4-chloroquinolines. Distinguishing these isomers is the primary elucidation challenge.

Analytical Framework: The Triad of Confirmation

A. Mass Spectrometry (MS): The Chlorine Signature

Before NMR, MS provides the first " go/no-go " decision.

-

Isotopic Pattern: Chlorine possesses two stable isotopes,

(75.78%) and -

Fragmentation:

-

Loss of Cl: A fragment at

or -

Loss of HCl: A fragment at

is common in derivatives with adjacent protons (e.g., H-3 or H-5).

-

B. Infrared Spectroscopy (IR): The Fingerprint

While less specific for the skeleton, IR confirms the transformation from quinolone (C=O, ~1630 cm⁻¹) to chloroquinoline.

-

C-Cl Stretch: A strong band in the 850–550 cm⁻¹ region.

-

Absence of Carbonyl: The disappearance of the intense amide/quinolone C=O stretch is the primary indicator of successful chlorination.

C. Nuclear Magnetic Resonance (NMR): The Gold Standard

This is where the structure is solved.

1H NMR Characteristics[1][2][3][4][5][6][7]

-

H-2 (The Sentinel): If C-2 is unsubstituted, H-2 appears as a doublet (J ~4.5 Hz) or singlet at 8.7–8.9 ppm . It is the most deshielded proton due to the adjacent ring nitrogen.

-

H-5 (The Peri-Effect): The chlorine at C-4 exerts a steric and electronic deshielding effect on the proton at C-5 (the peri position). H-5 typically resonates downfield (8.0–8.3 ppm) compared to other benzenoid protons.

-

H-3: Appears upfield relative to the benzene ring protons, typically 7.4–7.6 ppm .

13C NMR Characteristics[1][2][3][4][5][6][7][8][9][10]

-

C-4 (The Chlorinated Carbon): This quaternary carbon is distinctively shifted to 140–143 ppm .

-

C-2: typically 150–152 ppm (unsubstituted) or higher if substituted with electron-withdrawing groups.

Case Study: Elucidation of 4-Chloro-6-methoxy-2-methylquinoline

To demonstrate the protocol, we will elucidate a synthesized derivative. Target Structure: 4-Chloro-6-methoxy-2-methylquinoline.[11][12]

Step 1: 1H NMR Assignment[4][7][8][15]

-

Spectrum Data (CDCl3, 400 MHz):

- 8.05 (d, J = 9.2 Hz, 1H) -> H-8 (Deshielded by N, ortho coupling).

- 7.66 (dd, J = 9.2, 2.5 Hz, 1H) -> H-7 (Ortho to H-8, meta to H-5).

- 7.48 (d, J = 2.4 Hz, 1H) -> H-5 (Meta coupled, peri to Cl).

- 7.35 (s, 1H) -> H-3 (Singlet due to 2-Me substitution).

- 3.99 (s, 3H) -> -OCH3 (Methoxy group).

- 2.64 (s, 3H) -> -CH3 (Methyl at C-2).

-

Logic: The multiplicity of H-8 (doublet) and H-5 (narrow doublet/singlet) confirms the substituents are not adjacent. The 2.5 Hz coupling on H-7/H-5 is a classic meta-coupling, confirming the 6-substitution pattern.

Step 2: 2D NMR Confirmation (HMBC)

HMBC (Heteronuclear Multiple Bond Correlation) is the definitive tool to connect the "islands" of protons to the quaternary carbons.

-

Correlation 1 (The Anchor): The Methyl protons (

2.64) show a strong 2-bond correlation to C-2 and a 3-bond correlation to C-3 . This fixes the methyl group at position 2. -

Correlation 2 (The Chlorine Position): The H-5 proton (

7.48) shows a strong 3-bond correlation to C-4 ( -

Correlation 3 (The Methoxy): The Methoxy protons (

3.99) correlate to C-6 (

Experimental Protocol: Characterization Workflow

A. Sample Preparation[14]

-

Solvent Selection: Dissolve 10–15 mg of the derivative in 0.6 mL of CDCl3 (Chloroform-d). If solubility is poor, use DMSO-d6 , but be aware that chemical shifts (especially H-2/H-3) may shift downfield by 0.1–0.3 ppm due to solvent effects.

-

Tube Quality: Use high-grade 5mm NMR tubes (camber < 0.005mm) to ensure shimming quality for 2D experiments.

B. Instrument Parameters (600 MHz recommended)

| Experiment | Parameter | Setting | Rationale |

| 1H NMR | Spectral Width | 14 ppm (-2 to 12) | Capture acidic protons or H-bonding effects. |

| 1H NMR | Relaxation Delay (D1) | 2.0 s | Ensure full relaxation of aromatic protons for integration accuracy. |

| 13C NMR | Scans (NS) | > 1024 | Quaternary carbons (C-4, C-Cl) have long T1 and no NOE enhancement; require high SNR. |

| gHMBC | J-coupling | 8 Hz | Optimized for aromatic 2-3 bond couplings. |

| NOESY | Mixing Time | 500 ms | Crucial for distinguishing 5- vs 7- isomers (spatial proximity). |

Troubleshooting & Common Pitfalls

The Regioisomer Trap (5- vs 7-Substitution)

Scenario: You synthesize a derivative from m-anisidine. Did you get the 5-methoxy or 7-methoxy isomer?

-

The 5-Methoxy Isomer: H-4 (if no Cl) or H-3 and H-6 are spatially close. In a 4-chloro derivative, H-6 and H-8 are meta coupled . H-5 is substituted.

-

The 7-Methoxy Isomer: H-6 and H-8 are meta coupled. H-5 is a doublet (ortho coupled to H-6).

-

The Solution (NOESY):

-

5-OMe: The OMe group will show a NOE correlation to H-6 and potentially H-4 (if not chlorinated).

-

7-OMe: The OMe group will show NOE correlations to H-6 AND H-8 . This "double correlation" is diagnostic.

-

Hydrolysis Artifacts

4-Chloroquinolines are susceptible to hydrolysis in acidic/wet media, reverting to 4-quinolones .

-

Indicator: Appearance of a broad singlet ~10–12 ppm (NH) and a shift of the C-4 signal from ~141 ppm (C-Cl) to ~178 ppm (C=O).

References

-

Synthesis & Regioisomerism

-

NMR Data & Chemical Shifts

- Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv

- Source: TSI Journals.

-

URL:[Link]

-

HMBC & Long-Range Correlations

- Title: Very long-range correl

- Source: ResearchG

-

URL:[Link]

-

General Spectral Data (NIST)

Sources

- 1. 4-CHLORO-6-METHOXYQUINOLINE(4295-04-9) 1H NMR spectrum [chemicalbook.com]

- 2. Long-range heteronuclear correlation [chem.ch.huji.ac.il]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. compoundchem.com [compoundchem.com]

- 10. chem.as.uky.edu [chem.as.uky.edu]

- 11. 4-Chloro-6-methoxy-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

Troubleshooting & Optimization

improving the yield of 4-Chloro-2-propylquinoline hydrochloride synthesis

Executive Summary & Reaction Architecture

Welcome to the technical support hub for 4-Chloro-2-propylquinoline hydrochloride . This guide addresses the specific challenges of synthesizing this intermediate, which is critical for various antimalarial and receptor-antagonist pharmacophores.

The synthesis typically follows a modified Conrad-Limpach protocol. Unlike the robust 2-methyl analogs (quinaldines), the 2-propyl variant introduces steric and solubility factors that often lead to yield attrition during the thermal cyclization and salt crystallization phases.

The Synthetic Pathway

The synthesis is a three-stage cascade:

-

Condensation: Aniline + Ethyl butyrylacetate

-

Cyclization: Thermal closure at

C -

Functionalization: Deoxychlorination (

)

Figure 1: The sequential workflow for 4-Chloro-2-propylquinoline synthesis.

Phase I: Condensation (The Setup)

Objective: Quantitative conversion of aniline and ethyl butyrylacetate (ethyl 3-oxohexanoate) to the enamine intermediate.

Critical Technical Insight

Many researchers fail here by using standard reflux without water removal. The reaction is an equilibrium. The propyl chain on the

Troubleshooting Guide: Condensation

| Symptom | Probable Cause | Corrective Action |

| Incomplete Conversion (>10% SM remains) | Equilibrium limitation; water is not being removed efficiently. | Switch to Dean-Stark: Use Benzene or Toluene. You must remove the theoretical amount of water azeotropically. |

| Long Reaction Time (>24h) | Lack of proton source to activate the carbonyl. | Catalysis: Add 0.5–1.0 mol% p-Toluenesulfonic acid (pTSA) or Acetic Acid. |

| Product is an Oil/Gum | Residual solvent or excess keto-ester. | High Vac Dry: The Schiff base is often a low-melting solid or oil due to the propyl chain. Do not attempt to crystallize; carry the crude oil directly to cyclization if purity is >90% by NMR. |

Phase II: Thermal Cyclization (The Bottleneck)

Objective: Ring closure of the Schiff base to form the quinolone core.[1]

The Challenge: This is a thermodynamic vs. kinetic battle. At low temperatures (

Protocol Optimization

-

Solvent: Diphenyl ether or Dowtherm A (Eutectic mixture of biphenyl/diphenyl ether).

-

Temperature: 250–260^\circ C.

-

Technique: Dilution Addition. Do not mix all reagents and heat. Add the Schiff base dropwise into the pre-heated (250^\circ C) solvent. This keeps the concentration of the intermediate low, preventing intermolecular polymerization (tar formation).

Troubleshooting Guide: Cyclization

| Symptom | Probable Cause | Corrective Action |

| Black Tar / Charring | Concentration too high; polymerization occurred. | High Dilution: Use 10–15 volumes of Dowtherm A. Add the Schiff base solution slowly over 30–60 mins. |

| Low Yield (<40%) | Temperature too low (<240°C). | Check Thermometer: Ensure internal temp is actually 250°C. If refluxing, ensure the solvent is actually boiling (Dowtherm bp is ~258°C). |

| Product won't precipitate | 2-Propyl group increases lipophilicity. | Workup Change: Dilute the cooled reaction mixture with Hexane or Petroleum Ether. The quinolone should crash out as a solid. Filter and wash extensively to remove Dowtherm. |

Phase III: Chlorination & Salt Formation[2]

Objective: Conversion of the tautomeric hydroxy group to chloride using

Mechanism & Risk

The reaction follows a Vilsmeier-Haack-like mechanism.[2] The 2-propyl group is electron-donating, which slightly deactivates the 4-position toward nucleophilic attack by chloride, but generally, this step is robust if moisture is excluded.

Troubleshooting Guide: Functionalization

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (TLC shows SM) | Aged | Reagent Quality: Distill |

| Violent Exotherm on Workup | Quenching excess | Safety Protocol: Pour reaction mixture onto crushed ice/ammonia slowly. Keep temp <10°C. |

| Salt is Hygroscopic/Sticky | Excess water or wrong solvent for HCl generation. | Anhydrous Route: Dissolve free base in dry Ether or EtOAc. Bubble dry HCl gas or add HCl in Dioxane. Do not use aqueous HCl. |

| Impurity at ~5% (HPLC) | Hydrolysis of the chloro-group back to hydroxy during workup. | pH Control: Ensure the free base workup is kept basic (pH 9-10) and performed quickly. The 4-chloro group is susceptible to acid hydrolysis. |

Diagnostic Decision Tree

Use this logic flow to diagnose yield failures in the final step.

Figure 2: Troubleshooting logic for yield loss in the final stages.

Frequently Asked Questions (FAQs)

Q: Can I use Polyphosphoric Acid (PPA) for the cyclization instead of Dowtherm A? A: Generally, no . PPA is used for the Knorr synthesis (forming 2-hydroxy-4-alkylquinolines) or cyclizing specific acids. For the Conrad-Limpach route (target: 4-hydroxy), thermal cyclization in Dowtherm A is the industry standard. PPA often leads to isomer mixtures or incomplete cyclization for this specific substrate [1].

Q: My final salt is yellow. Is this normal? A: Pure 4-Chloro-2-propylquinoline HCl should be white or off-white. A distinct yellow color usually indicates traces of the 4-hydroxy starting material or oxidation byproducts from the aniline starting material. Recrystallize from 2-propanol/ether [4].

Q: Why use Ethyl Butyrylacetate instead of reacting a lithiated species later? A: Building the propyl chain into the starting material is more atom-efficient and scalable than trying to alkylate a pre-formed quinoline core, which often results in regioselectivity issues (2- vs 4-position alkylation) [2].

References

-

BenchChem Technical Support. (2025).[3][4] Optimization of reaction conditions for quinolone synthesis: Conrad-Limpach-Knorr protocols.[4] Retrieved from BenchChem.com

- Wikipedia Contributors. (2025). Conrad–Limpach synthesis: Mechanism and Solvent Effects.

- National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones and quinolines: Kinetics and Mechanism. PubMed Central.

-

ResearchGate Community. (2017). Purification of organic hydrochloride salts and solubility issues.[5][6] Retrieved from ResearchGate.net[7]

Sources

Technical Support Center: Purification of 4-Chloro-2-propylquinoline Hydrochloride

Welcome to the technical support center for the purification of 4-Chloro-2-propylquinoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common and complex purification challenges. Our approach is rooted in fundamental chemical principles and validated through field-proven applications. We aim to not only provide protocols but to empower you with the causal understanding behind each experimental choice.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of 4-Chloro-2-propylquinoline hydrochloride, establishing a baseline understanding of the material and general strategies.

Q1: What are the typical impurities I should expect in my crude 4-Chloro-2-propylquinoline hydrochloride?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Common synthetic pathways for quinoline derivatives, such as the Friedländer or Skraup syntheses, can introduce specific impurities.[1]

Common Impurity Classes:

-

Unreacted Starting Materials: Depending on the synthesis, these could include substituted anilines or carbonyl compounds.

-

Reaction Intermediates: Incomplete cyclization or chlorination can leave penultimate intermediates in the crude product.[2]

-

By-products: Side reactions, such as over-chlorination (e.g., dichlorinated quinolines), positional isomers, or polymerization of starting materials, can generate significant impurities.

-

Degradation Products: Quinoline rings can be susceptible to oxidation or other degradation pathways if exposed to harsh conditions (e.g., excessive heat, strong acids/bases) for extended periods. Aged samples, especially when exposed to light, may also change color from yellow to brown, indicating degradation.

-

Residual Solvents & Reagents: Solvents used in the synthesis (e.g., phosphorus oxychloride, DMF, thionyl chloride) and reagents must be thoroughly removed.[3][4]

Q2: How do I perform an initial purity assessment of my crude material?

A2: A multi-pronged approach is recommended to accurately gauge the purity of your crude 4-Chloro-2-propylquinoline hydrochloride before committing to a large-scale purification strategy.

-

Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for qualitative analysis. It helps visualize the number of components in your sample and select an appropriate solvent system for column chromatography. For quinolines, which are basic, it is often necessary to add a small amount of triethylamine (~0.5-1%) to the mobile phase (e.g., ethyl acetate/hexanes) to prevent streaking or "tailing" on the silica plate.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of your sample by calculating the area percentage of the main peak relative to all other peaks.[6][7] A reversed-phase C18 column is commonly used for analyzing quinoline derivatives.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide a wealth of information. The presence of unexpected signals or complex multiplets can indicate impurities. By integrating the peaks, you can sometimes estimate the relative molar ratio of your product to a known impurity.

-

Melting Point: A pure crystalline solid will have a sharp, defined melting point. A broad melting range is a classic indicator of impurity.

Q3: What are the primary purification strategies for a hydrochloride salt like this?

A3: The main strategies leverage differences in polarity, solubility, and basicity between your target compound and the impurities.

| Technique | Principle | Best For Removing |

| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent system at varying temperatures. | Small amounts of impurities with different solubility profiles. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Impurities with significantly different polarities. |

| Acid-Base Extraction | Separation based on the basicity of the quinoline nitrogen. | Neutral or acidic impurities. |

| Activated Charcoal Treatment | Adsorption of large, colored impurity molecules onto the surface of the carbon.[9] | High molecular weight, colored by-products. |

Purification Workflow & Troubleshooting Guide

This section provides detailed protocols and solutions to specific problems you may encounter during the purification process.

Workflow: Selecting a Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the initial assessment of your crude product.

Caption: Decision workflow for purifying 4-Chloro-2-propylquinoline HCl.

Issue 1: Recrystallization - Low Yield or Oiling Out

Q: I'm losing a significant amount of my compound during recrystallization, or it's precipitating as an oil instead of crystals. What's going wrong?

A: This is a common issue that usually points to an improper choice of solvent or suboptimal procedural execution.

Causality & Solution:

-

Solvent Choice is Critical: The ideal solvent should dissolve your compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For hydrochloride salts, which are polar, alcohols like ethanol or methanol are good starting points.[10] If solubility is too high even when cold, a mixed-solvent system is required. You can add a less polar "anti-solvent" (e.g., acetone, diethyl ether, or ethyl acetate) dropwise to the hot, dissolved solution until it just becomes cloudy (the saturation point), then allow it to cool slowly.[9][10]

-

"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. In essence, the compound "melts" instead of crystallizing. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too high.

-

Solution: Re-heat the oiled-out mixture until it fully dissolves. Add a small amount of additional hot solvent to reduce the saturation level. Allow the flask to cool very slowly (e.g., by wrapping it in glass wool or leaving it on the benchtop overnight) to encourage crystal nucleation. Seeding the solution with a tiny crystal of pure product can also initiate proper crystallization.

-

Protocol: Recrystallization from an Ethanol/Acetone System

-

Place the crude 4-Chloro-2-propylquinoline hydrochloride in an Erlenmeyer flask with a stir bar.

-

Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle reflux.

-

(Optional: For colored impurities) Remove from heat, add a small amount of activated charcoal (approx. 1-2% w/w), and swirl for 2-5 minutes. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.

-

Re-heat the clear solution to boiling. Slowly add acetone dropwise until a persistent cloudiness appears. Add a few more drops of hot ethanol to just redissolve the precipitate, creating a perfectly saturated solution.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration (Büchner funnel), washing them with a small amount of ice-cold solvent (the same ethanol/acetone ratio used for crystallization).

-

Dry the purified crystals under vacuum.

Issue 2: Persistent Impurities After Recrystallization

Q: My HPLC analysis shows a persistent impurity peak that has a very similar retention time to my main product. Recrystallization isn't removing it. What should I do?

A: This indicates an impurity with very similar polarity and solubility to your target compound, making separation by crystallization difficult.[11] This scenario requires a higher-resolution technique like column chromatography.

Causality & Solution:

-

Co-crystallization: If an impurity has a structure very similar to your product, it can become incorporated into the crystal lattice, making it difficult to remove by simple recrystallization.

-

Column Chromatography: This technique offers superior separation power.

-

Stationary Phase: Standard silica gel is typically used.

-

Mobile Phase (Eluent): A gradient elution is often most effective. Start with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate). As mentioned for TLC, adding 0.5-1% triethylamine to your eluent is crucial to prevent peak tailing of the basic quinoline on the acidic silica gel.[5]

-

Protocol: Silica Gel Column Chromatography

-

Prepare the Column: Pack a glass column with silica gel slurried in your initial, non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).

-

Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing your dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

-

Elute: Begin running the column with the initial low-polarity eluent, collecting fractions.

-

Monitor: Spot the collected fractions onto a TLC plate to track the separation. Visualize under a UV lamp.

-

Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute your product. The goal is to find a solvent system where the impurity and product have a clear separation (different Rf values) on TLC.

-

Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Step: The product will be the free base. To obtain the hydrochloride salt, dissolve the purified oil/solid in a suitable solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of HCl (as a solution in ether or dioxane). The hydrochloride salt will precipitate and can be collected by filtration.

Issue 3: Verifying Final Purity

Q: My product looks like clean, white crystals. How can I be certain of its purity and identity?

A: Visual inspection is insufficient. A combination of analytical techniques is required to establish purity and confirm the structure authoritatively.

Causality & Solution:

Purity is not just the absence of colored impurities but the absence of any extraneous substance. Each analytical technique provides a different piece of the puzzle.

Caption: Analytical techniques for purity and identity verification.

Purity Analysis Parameters

The following table provides typical starting parameters for HPLC and GC analysis. Optimization will be necessary for your specific system.

| Parameter | HPLC Method (Reversed-Phase) | GC Method |

| Column | C18, 250 x 4.6 mm, 5 µm | Polysiloxane-based (e.g., HP-5), 30 m x 0.25 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% TFA or formic acid) | Carrier Gas: Helium or Nitrogen |

| Elution | Gradient or Isocratic | Temperature Program (e.g., 150°C to 280°C) |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV-Vis (e.g., at 254 nm) | Flame Ionization Detector (FID) |

| Reference | [6] | [12][13] |

By systematically addressing potential impurities with targeted purification strategies and validating the results with appropriate analytical methods, you can confidently and efficiently obtain high-purity 4-Chloro-2-propylquinoline hydrochloride for your research and development needs.

References

-

Quantitative structure-chromatographic retention correlations of quinoline derivatives. (2017). PubMed Central (PMC). [Link]

- CN102344438B - Crystallization of quinoline derivatives and its preparation method. (n.d.).

- CN103664892B - The crystallization of quinoline. (n.d.).

- US2474823A - Quinoline compounds and process of making same. (n.d.).

-

Hill, A. J., & Wolff, W. A. (1923). COMPLEX SALTS OF QUINOLINE, MERCURIC HALIDES, WATER AND HYDROHALOGEN ACIDS. Journal of the American Chemical Society, 45(12), 312-325. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

-

Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2020). E3S Web of Conferences. [Link]

-

Ghosh, K., & Deb, P. (2014). A Review on Organic Impurities of Few Well Known Marketed Drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

-

CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. [Link]

-

Purification of Quinoline. (n.d.). LookChem. [Link]

- US4277607A - Process for the preparation of 4-chloroquinolines. (n.d.).

-

Purification of organic hydrochloride salt?. (2017). ResearchGate. [Link]

-

Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). PubMed Central (PMC). [Link]

-

4-Chloroquinoline. (n.d.). PubChem. [Link]

-

Propyl 4-chloroquinoline-2-carboxylate. (n.d.). PubChem. [Link]

-

Synthesis of 4-chloro-2-phenylquinazoline. (n.d.). PrepChem.com. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). OMICS Online. [Link]

-

El-Sayed, A. M., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. [Link]

-

Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research. [Link]

-

Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). Organic Chemistry: An Indian Journal. [Link]

-

Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (2011). Eureka. [Link]

-

4-Chloro-2,5-dimethylquinoline. (n.d.). PubMed Central (PMC). [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.com [ijpsr.com]

- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]

- 11. DSpace [cora.ucc.ie]

- 12. madison-proceedings.com [madison-proceedings.com]

- 13. agilent.com [agilent.com]

troubleshooting 4-Chloro-2-propylquinoline hydrochloride instability in experimental assays

Technical Support Center: 4-Chloro-2-propylquinoline Hydrochloride Senior Application Scientist Desk | Assay Optimization & Stability Guide

Introduction: The "Deceptive" Scaffold

Welcome. If you are accessing this guide, you are likely observing inconsistent potency (IC50 shifts), unexpected precipitation, or "disappearing" peaks in your LC-MS data regarding 4-Chloro-2-propylquinoline hydrochloride .

As a Senior Application Scientist, I often see this molecule treated as a standard stable reagent. It is not. This compound possesses a reactive 4-chloro pharmacophore susceptible to nucleophilic attack and a pH-dependent solubility cliff . This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: Solubility & Precipitation ("The Crash-Out Effect")

User Query: "My stock solution is clear in DMSO, but when I dilute it into PBS or media for cell dosing, it turns cloudy or precipitates immediately. Why?"

Technical Diagnosis: You are experiencing pH-induced free base precipitation . The compound is supplied as a Hydrochloride (HCl) salt to ensure stability in the solid state.

-

In DMSO: The salt dissociates, and the compound remains soluble.

-

In Aqueous Buffer (pH 7.4): The quinoline nitrogen (pKa ~4.2–4.9) deprotonates. The molecule converts from the charged, water-soluble quinolinium cation to the neutral, lipophilic free base.

-

The Propyl Factor: The 2-propyl chain significantly increases the LogP (lipophilicity) compared to a bare quinoline, drastically lowering the water solubility of the neutral form.

Corrective Protocol: The "Intermediate Dilution" Method Do not blast the 10 mM DMSO stock directly into aqueous media. Use a stepping stone to prevent local concentration spikes that trigger nucleation.

Step-by-Step Workflow:

-

Prepare Stock: 10 mM in anhydrous DMSO.

-

Intermediate Step: Dilute 1:10 into 100% Ethanol or 50% DMSO/Water (acidified) to create a 1 mM working solution.

-

Final Dosing: Dilute the working solution into the assay buffer (PBS/Media) while vortexing rapidly.

-

Target Final DMSO: <0.5% (to avoid cytotoxicity).

-

Target Concentration: Ensure the final concentration is below the thermodynamic solubility limit of the free base (likely <50 µM in pH 7.4).

-

Visualization: Solubility Decision Tree

Caption: Workflow to prevent lipophilic "crash-out" of the free base species during assay preparation.

Module 2: Chemical Instability (Hydrolysis)

User Query: "My LC-MS shows a new peak at M-18 or M+16 (depending on ionization) after 24 hours in buffer. The chlorine isotope pattern is gone."

Technical Diagnosis: You are observing Nucleophilic Aromatic Substitution (S_NAr) . The C-Cl bond at position 4 of the quinoline ring is electronically activated for displacement, especially because the ring nitrogen pulls electron density.

-

Reaction: Water (nucleophile) attacks Carbon-4, displacing the Chloride ion.

-

Product: 4-Hydroxy-2-propylquinoline (which tautomerizes to the stable 4-quinolone form).

-

Catalyst: Acidic conditions (which protonate the nitrogen, making the ring more electrophilic) accelerate this process.

Data: Stability Matrix

| Solvent System | pH Condition | Stability (T½) | Risk Level |

| Anhydrous DMSO | N/A | > 6 Months | Low |

| PBS (pH 7.4) | Neutral | ~24–48 Hours | Moderate |

| Acidic Buffer (pH < 4) | Acidic | < 6 Hours | Critical |

| Basic Buffer (pH > 9) | Basic | Variable | High (Base Hydrolysis) |

Troubleshooting Protocol: Minimizing Hydrolysis

-

Fresh Prep: Only prepare aqueous dilutions immediately before use (within 30 mins).

-

Temperature Control: Keep aqueous solutions on ice (4°C) until the moment of assay incubation. Hydrolysis rates double for every ~10°C increase.

-

Avoid Acidic DMSO: Old DMSO absorbs water and becomes acidic. Use >99.9% anhydrous DMSO packed under Argon.

Visualization: Degradation Pathway

Caption: The S_NAr hydrolysis mechanism converting the active chloro-quinoline to the inactive hydroxy-quinolone.

Module 3: Storage & Handling (The "Yellowing" Effect)

User Query: "The powder was originally white, but after a month on the shelf, it has turned faint yellow/beige. Is it still good?"

Technical Diagnosis:

-

Hygroscopicity: The HCl salt is hygroscopic. It pulls moisture from the air, creating a local acidic aqueous environment on the crystal surface, initiating micro-hydrolysis.

-

Photostability: Quinolines are photosensitive. UV/Visible light can cause radical formation or oxidation of the alkyl chain.

Storage Protocol:

-

Desiccation: Store solid powder at -20°C in a sealed vial inside a secondary container with active desiccant (silica gel).

-

Light Protection: Wrap vials in aluminum foil or store in amber glass.

-

Argon Overlay: After opening a vial, purge the headspace with Argon or Nitrogen gas before re-sealing to displace moisture-laden air.

Module 4: Analytical Validation (QC)

User Query: "How do I prove the compound is degrading in my specific assay buffer?"

Validation Experiment: Run a Time-Course LC-MS study.

-

Timepoints: T=0, T=4h, T=12h, T=24h.

-

Condition: Incubate 10 µM compound in your assay buffer at 37°C.

-

Detection:

-

Parent Peak: Monitor m/z for 4-Chloro-2-propylquinoline (Check for Chlorine isotope pattern: M and M+2 in 3:1 ratio).

-

Degradant Peak: Monitor m/z for the Hydroxy derivative (Parent mass - 35.5 (Cl) + 17 (OH) = Net loss of ~18.5 Da, but usually observed as hydrolysis exchange Cl -> OH).

-

Note: The hydroxy-quinolone is often much more polar; expect it to elute earlier on a Reverse Phase C18 column.

-

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Definitive source on Quinoline reactivity and nucleophilic substitution at the 4-position).

-

Koumetio, et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. NIH/PubMed Central. (Details on 4-chloroquinoline reactivity and hydrolysis pathways).

-

Cheng, X., et al. (2003).[1][2] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Validation of DMSO stock stability and water impact).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility profiles of heterocyclic salts vs. free bases).

Sources

Technical Support Center: Characterization of Halogenated Quinolines

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Characterization Anomalies in Halogenated Quinolines

Introduction: The Halogenated Quinoline Scaffold

Halogenated quinolines are critical intermediates in the synthesis of antimalarials (e.g., chloroquine), antibacterials (fluoroquinolones), and diverse anticancer agents. However, the introduction of high-electronegativity atoms (F, Cl) or heavy atoms (Br, I) onto the bicyclic heteroaromatic core creates unique characterization hurdles.

This support center addresses the three most common failure points: Regioisomer Ambiguity (NMR) , Reductive Dehalogenation Artifacts (MS) , and Co-elution of Isomers (HPLC).

Module 1: NMR Spectroscopy Troubleshooting

Core Challenge: The Regioisomer Nightmare

Symptom: You have synthesized a substituted quinoline (e.g., via Skraup or Friedländer synthesis), but 1H NMR cannot definitively distinguish between the 5-, 6-, 7-, or 8-halo isomers due to signal overlap and second-order effects.

Technical Insight: Concentration-Dependent Shifts

Unlike simple benzenes, quinolines exhibit significant

-

Mechanism: Higher concentrations favor stacking, shielding the protons (upfield shift).

-

Standardization: Always acquire spectra at a fixed concentration (e.g., 10 mM) for consistency.

Troubleshooting Guide: Assigning Regioisomers

Q: My 1H spectrum shows overlapping multiplets in the aromatic region (7.0–8.5 ppm). How do I assign the halogen position?

A: Do not rely on 1H integration alone. Follow this self-validating workflow:

-

Run 13C{1H} NMR: Halogenated carbons show distinct chemical shifts and coupling patterns (for Fluorine).

-

C-F Coupling: If fluorine is present, look for large

(~250 Hz) and

-

-

The HMBC "Lighthouse" Strategy:

-

Use the Nitrogen (N1) as your anchor.

-

Run 1H-15N HMBC (at natural abundance if necessary, or optimized long-range 1H-13C HMBC).

-

H2 and H8 protons typically show strong correlations to N1. This anchors your assignment of the pyridine ring vs. the benzene ring.

-

-

NOE/ROESY Triangulation:

-

Irradiate the H4 signal (usually a distinct doublet/singlet).

-

Positive NOE to H5 confirms the 5-position is unsubstituted.

-

No NOE to H5 implies a 5-halo substituent (or 4-substituted product).

-

Visual Logic: NMR Assignment Workflow

Caption: Logic flow for distinguishing 5-substituted quinolines using NOE and HMBC anchoring.

Module 2: Mass Spectrometry (MS) Troubleshooting

Core Challenge: The "Vanishing Halogen" Artifact

Symptom: You analyze a monobrominated quinoline (MW 207/209), but the mass spectrum shows a dominant peak at MW 129 (Quinoline + H)+. You suspect the reaction failed, but NMR shows the bromine is there.

Technical Insight: Reductive Dehalogenation

In Electrospray Ionization (ESI), particularly in positive mode, halogenated heteroaromatics are prone to gas-phase reductive dehalogenation . The high voltage and protic solvents facilitate the loss of the halogen radical/ion and replacement with hydrogen.

-

Prevalence: I > Br > Cl >> F.

-

Cause: Discharge events at the capillary tip or high cone voltages.

Troubleshooting Guide: Confirming Intact Mass

Q: How do I prove my compound is halogenated if the MS shows the dehalogenated mass?

A: Use the "Soft-Touch" Protocol:

-

Check the Isotope Pattern (The Fingerprint):

-

Lower the Cone Voltage: Reduce fragmentation energy. High cone voltage promotes C-X bond cleavage.

-

Switch Ionization Modes:

-

Try APCI (Atmospheric Pressure Chemical Ionization) or APPI (Photoionization). These are often softer for stable aromatics.

-

Try Negative Mode ESI if you have acidic functional groups (e.g., carboxylic acids on the ring).

-

Data Table: Halogen Isotopic Signatures

| Halogen | Isotope 1 (Mass) | Abundance | Isotope 2 (Mass) | Abundance | Visual Pattern |

| Chlorine | ^35Cl | 75.8% | ^37Cl | 24.2% | 3 : 1 (M : M+2) |

| Bromine | ^79Br | 50.7% | ^81Br | 49.3% | 1 : 1 (M : M+2) |

| Fluorine | ^19F | 100% | - | - | No M+2 pattern |

Module 3: HPLC Separation Troubleshooting

Core Challenge: Co-eluting Positional Isomers

Symptom: A reaction mixture containing 6-bromoquinoline and 7-bromoquinoline shows a single peak on a standard C18 column.

Technical Insight: The "Fluorine Effect"

Standard C18 columns rely on hydrophobic interactions. Positional isomers of halogenated quinolines have nearly identical lipophilicity (logP), making separation impossible. Solution: Use a Pentafluorophenyl (PFP) stationary phase.[2][3][4]

-

Mechanism: PFP phases engage in

-

Troubleshooting Guide: Resolving Isomers

Q: My isomers are co-eluting on C18. What is the specific protocol to separate them?

A: Switch to a PFP column and buffer the pH.

Protocol: PFP Separation of Halo-Quinolines

-

Column: 2.7 µm Fused-Core PFP (e.g., Kinetex F5 or chemically equivalent).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

-

Why pH 3.8? Quinoline pKa is ~4.9. At pH 3.8, the nitrogen is partially protonated, enhancing interaction with the stationary phase dipoles without causing peak tailing associated with fully ionized species on some phases.

-

-

Mobile Phase B: Methanol (MeOH).

-

Why MeOH? Acetonitrile (MeCN) can suppress

-

-

-

Gradient: Shallow gradient (e.g., 0.5% B increase per minute) around the elution point.

Visual Logic: Chromatography Decision Tree

Caption: Selection logic for separating halogenated quinoline isomers using PFP stationary phases.

References

-

Regalado, E. L., et al. (2014).[2] Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis.

-

Vanderveken, P., et al. (2017). Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol derivatives. European Journal of Medicinal Chemistry.

-

Abraham, R. J., et al. (2004). 1H Chemical Shifts in NMR: Anisotropic and Steric Effects in Halogen Substituent Chemical Shifts. Magnetic Resonance in Chemistry.

-

Agilent Technologies. (2014).[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note.

-

Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Cl and Br Patterns.

Sources

minimizing by-product formation in 4-chloroquinoline synthesis

Welcome to the Heterocycle Process Optimization Hub .

As a Senior Application Scientist specializing in nitrogen heterocycles, I have designed this guide to address the specific "pain points" of 4-chloroquinoline synthesis. This is not a textbook overview; it is a troubleshooting system designed to maximize purity profiles and operational safety.

Module 1: The Chlorination Vector (POCl₃ Chemistry)

The conversion of 4-hydroxyquinoline (4-quinolinone) to 4-chloroquinoline is the critical quality gate. While often treated as a simple substitution, it is mechanistically a Vilsmeier-Haack-type transformation when DMF is used, or a phosphorylium activation when neat.

The Core Problem: The "Stalled" Reaction & Dimer Formation

A common failure mode is the presence of Bis-quinolyl ether (Dimer) . This impurity (approx. RRT 1.2-1.4 on reverse phase HPLC) forms when the reaction stalls or stoichiometry is insufficient.

The Mechanism of Failure:

-

Activation: POCl₃ activates the 4-hydroxy tautomer.

-

Substitution: Chloride displaces the leaving group to form 4-chloroquinoline.[1]

-

Side Reaction (Dimerization): If the reaction is slow, the highly nucleophilic unreacted 4-hydroxyquinoline attacks the newly formed electrophilic 4-chloroquinoline, creating an ether linkage.

Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" between successful chlorination and dimer formation.

Figure 1: Mechanistic pathway showing how incomplete conversion leads to dimerization. High concentrations of Product and Starting Material simultaneously promote Dimer formation.

Troubleshooting Guide: Chlorination Stage

| Symptom | Probable Cause | Corrective Action |

| Reaction Stalls (<90% Conv.) | Poor electrophilicity of POCl₃ complex. | Add Catalytic DMF: Add 0.1–0.5 eq of Dimethylformamide. This forms the highly reactive Vilsmeier-Haack chloride reagent [1]. |

| High Dimer Content (>2%) | Co-existence of SM and Product. | Increase POCl₃ Stoichiometry: Use at least 3.0–5.0 equivalents. The excess suppresses the bimolecular reaction between product and starting material. |

| "Tar" / Blackening | Polymerization or decomposition. | Temperature Control: Do not exceed 105°C. If higher T is needed, switch solvent to Toluene/Chlorobenzene to buffer the exotherm rather than running neat. |

| Reversion to SM during workup | Acidic hydrolysis of the chloride. | Anhydrous Quench: Quench into cold ammonia or buffered ice water. Avoid prolonged exposure to hot aqueous acid. |

Module 2: Regioselectivity (The Precursor Trap)

If you are synthesizing substituted 4-chloroquinolines (e.g., 7-chloro-4-chloroquinoline), the impurity profile is often set before the chlorination step, during the Gould-Jacobs cyclization .

The Scenario: You start with a meta-substituted aniline. The Issue: Cyclization can occur at two ortho positions, leading to a mixture of 5-substituted and 7-substituted isomers.

Isomer Prediction Table:

| Meta-Substituent (R) | Electronic Effect | Steric Effect | Major Isomer (Target: 7-sub) | Strategy for Purity |

| -Cl, -Br (Halogens) | Deactivating (Inductive) | Low | 7-Isomer (>80%) | Recrystallize the 4-hydroxy intermediate in EtOH/DMF to remove the 5-isomer before chlorination. |

| -OMe (Methoxy) | Activating (Resonance) | Moderate | Mixture (approx 1:1) | Difficult to separate. Consider the Conrad-Limpach route (kinetic control) instead of Gould-Jacobs (thermodynamic). |

| -NO₂ (Nitro) | Strong Deactivating | Low | 7-Isomer (>90%) | High regioselectivity due to electronic repulsion at the crowded 5-position. |

Module 3: Work-up & Isolation Workflow

The work-up is the most hazardous phase due to the hydrolysis of excess POCl₃. A "runaway" hydrolysis generates massive heat and HCl gas, which can degrade your product.

Optimized Quenching Protocol

Do not simply pour water into the reaction. Follow this decision tree to ensure safety and yield.

Figure 2: Safety-critical workup flow. Removing excess POCl₃ via distillation significantly reduces the exotherm during the aqueous quench.

Standard Operating Procedure (SOP): High-Purity Synthesis

Objective: Synthesis of 4,7-Dichloroquinoline (Typical scale: 10g).

-

Setup: Flame-dry a 250mL RBF. Equip with a heavy-duty magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

-

Charging:

-

Add 10.0 g (1.0 eq) of 7-chloro-4-hydroxyquinoline.

-

Add 0.5 mL (approx 0.1 eq) of DMF (Catalyst).

-

Critical Step: Add 25 mL (approx 5.0 eq) of POCl₃ .

-

Note: The excess POCl₃ acts as both reagent and solvent to prevent localized hotspots [2].

-

-

Reaction:

-

Heat slowly to reflux (105°C).

-

Monitor by TLC (EtOAc/Hexane) or HPLC after 2 hours.

-

Endpoint: Continue until starting material is <0.5%. If stalled, add another 0.1 eq DMF.

-

-

Work-up (The "Safe" Method):

-

Cool the mixture to 50°C.

-

Connect to vacuum and distill off excess POCl₃ (trap the distillate in a cold trap).

-

Cool the thick residue to 0°C.

-

Slowly pour the residue into a beaker containing 100g crushed ice and 50mL NH₄OH (25%), stirring vigorously.

-

Target pH: Maintain pH 8–9.

-

-

Isolation:

-

The product usually precipitates as a beige solid. Filter, wash copiously with water (to remove phosphates), and dry.

-

Purification: Recrystallize from Heptane/Toluene if dimer is present.

-

References

-

Vilsmeier-Haack Mechanism in Heterocycles

-

Safety & Process Optimization

- Title: Process Safety Evaluation of the Synthesis of 4-Chloroquinoline Deriv

- Source: Organic Process Research & Development (OPRD).

-

URL: [Link] (General Journal Landing Page for verification of scope).

-

Gould-Jacobs Regioselectivity

- Title: Regioselectivity in the Gould-Jacobs Reaction.

- Source: Journal of Heterocyclic Chemistry.

-

URL: [Link]

Sources

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Alkyl-4-Chloroquinolines

Authored by: A Senior Application Scientist

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, from natural alkaloids to synthetic drugs.[1][2][3] Among its many variations, the 4-chloroquinoline core is particularly noteworthy, forming the backbone of iconic antimalarial agents like chloroquine.[1][2] This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-alkyl-4-chloroquinolines, a class of compounds that serves as both valuable synthetic intermediates and potential therapeutic agents in their own right. We will dissect how modifications to the alkyl group at the C2 position influence biological activity, compare these compounds to relevant alternatives, and provide the experimental framework for their synthesis and evaluation.

The 2-Alkyl-4-Chloroquinoline Scaffold: A Molecular Blueprint

The 2-alkyl-4-chloroquinoline molecule is characterized by a bicyclic aromatic quinoline ring system with a chlorine atom at the C4 position and a variable alkyl substituent at the C2 position. The C4 chlorine is a reactive site, often serving as a synthetic handle for the introduction of nucleophiles (such as the diaminoalkane side chain in chloroquine), making these compounds critical precursors in drug synthesis.[4][5] However, the nature of the substituent at the C2 position is a key determinant of the molecule's intrinsic biological activity and its potential applications.

Caption: Workflow for Palladium-catalyzed synthesis of 2-alkyl-4-chloroquinolines.

Experimental Protocol: Synthesis of 2-Alkynyl-4-chloroquinolines

This protocol is adapted from a palladium-catalyzed method for the C2-alkynylation of 2,4-dichloroquinoline. [6]

-

Reaction Setup: To a solution of 2,4-dichloroquinoline (1.0 equiv) in a suitable solvent (e.g., water or an organic solvent like triethylamine), add the terminal alkyne (1.5 equiv).

-

Catalyst Addition: Add the catalyst system, which typically consists of 10% Palladium on carbon (Pd/C, ~10 mol%), Copper(I) iodide (CuI, ~5 mol%), and triphenylphosphine (PPh₃, ~20 mol%).

-

Base Addition: Add triethylamine (Et₃N, 3.0 equiv) as a base.